Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used in the synthesis of binuclear copper(I) borohydride complex containing bridging bis(diphenylphosphino)methane ligands . This compound is of great interest due to its catalytic activity including the transformation of small molecules on metal centres .
Methods of Application: The compound was synthesized by ligands exchange in bis(triphenylphosphine) copper(I) tetrahydroborate, and characterized by XRD, FTIR, NMR spectroscopy .
Results or Outcomes: According to XRD, the title compound has a dimeric structure, [ (μ 2 -dppm) 2 Cu 2 (η 2 -BH 4) 2 ], and crystallizes as CH 2 Cl 2 solvate in two polymorphic forms .
Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a selective reducing agent . It has been demonstrated to give good isolated yields of aromatic aldehydes from the corresponding acid chlorides .
Methods of Application: The compound is used in the reduction of acid chlorides to aldehydes .
Results or Outcomes: A wide range of aldehydes may be conveniently prepared by the reaction .
Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a catalyst in the photosensitized isomerization of dienes .
Results or Outcomes: The use of this compound as a catalyst suggests it may enhance the efficiency of the isomerization process .
Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used in the hydrolytic dehydrogenation of ammonia borane .
Results or Outcomes: The use of this compound in the reaction suggests it may enhance the efficiency of the dehydrogenation process .
Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a reducing agent in reductive amination reactions .
Results or Outcomes: The use of this compound as a reducing agent suggests it may enhance the efficiency of the reductive amination process .
Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used in the synthesis of copper complexes featuring borohydride ligands based on 2-mercaptopyridyl units .
Methods of Application: The compound was synthesized through a slight modification of a previously described procedure. Bis(diphenylphosphino)methane (dppm) were added to a solution of bis(triphenylphosphine) copper(I) tetrahydroborate in toluene .
Results or Outcomes: Structural characterization confirms a κ3-S,H,H coordination mode for the borohydride-based ligand within the synthesized copper complex .
Bis(triphenylphosphine)copper tetrahydroborate is an organometallic compound characterized by the molecular formula C36H34BCuP2 and a molecular weight of approximately 603.0 g/mol. It is commonly used in research due to its unique properties and reactivity. The compound typically appears as a solid and is known for its high purity, usually around 95% . The compound's structure features a copper center coordinated by two triphenylphosphine ligands and a tetrahydroborate anion, which contributes to its chemical reactivity and stability.
CuPPh3(BH4) is a potentially hazardous compound. It can cause skin and eye irritation upon contact []. It is also air and moisture sensitive and can decompose to release hydrogen gas, which is flammable [].
Bis(triphenylphosphine)copper tetrahydroborate is particularly noted for its role in the selective reduction of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. This reaction is facilitated under acidic conditions and demonstrates high stereoselectivity and regioselectivity, making it effective for reducing α,β-unsaturated aldehydes while preferentially reducing aldehydes over ketones . Additionally, it can participate in displacement reactions with alkyl-substituted 1,10-phenanthrolines, leading to the formation of various coordination compounds.
The synthesis of bis(triphenylphosphine)copper tetrahydroborate can be achieved through a straightforward reaction involving several key starting materials:
Bis(triphenylphosphine)copper tetrahydroborate finds applications primarily in organic synthesis as a reducing agent. Its ability to selectively reduce carbonyl compounds makes it valuable in synthetic organic chemistry, particularly for producing alcohols from aldehydes and ketones. Additionally, it is used in coordination chemistry to form diverse complexes with various ligands .
Interaction studies involving bis(triphenylphosphine)copper tetrahydroborate focus on its reactivity with various substrates, particularly carbonyl compounds. The mechanism of action involves the reduction of carbonyl groups through hydride transfer facilitated by the tetrahydroborate moiety. This interaction alters biochemical pathways associated with ketones and aldehydes, leading to the formation of alkanes from their respective p-toluenesulphonyl hydrazones .
Several compounds exhibit similarities to bis(triphenylphosphine)copper tetrahydroborate in terms of structure or reactivity. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(triphenylphosphine)copper(I) borohydride | C36H30BCuP2 | Used for similar reductions but may differ in selectivity |
Copper(I) chloride with triphenylphosphine | C18H15ClCu | Acts as a catalyst in various organic reactions |
Tetrahydroborate complexes with other metals | Varies | Often used as reducing agents but vary significantly in reactivity |
These compounds share structural features or functional roles but differ in their specific applications and selectivity during
The synthesis of bis(triphenylphosphine)copper tetrahydroborate traces back to early investigations into copper(I) complexes with phosphine ligands. Initial methods involved the reaction of copper(I) chloride with triphenylphosphine (PPh₃) in chloroform, followed by the addition of sodium borohydride (NaBH₄) in ethanol. This protocol, refined over time, remains foundational. For example, the reaction:
$$ \text{CuCl + 2 PPh₃ + NaBH₄ → [(PPh₃)₂CuBH₄] + NaCl + byproducts} $$
yields the complex in ~60–70% efficiency. Early modifications included optimizing solvent systems and ligand ratios to suppress side reactions, such as the formation of copper nanoparticles.
Ligand exchange reactions have expanded the structural diversity of copper borohydride complexes. For instance, replacing PPh₃ with bis(diphenylphosphino)methane (dppm) yields binuclear complexes like [(μ₂-dppm)₂Cu₂(η²-BH₄)₂], demonstrating the flexibility of the Cu–P coordination sphere. Similarly, chelating ligands such as bis[(2-diphenylphosphino)phenyl] ether (DPEphos) produce mononuclear species with distinct photoluminescent properties. These reactions often proceed via intermediate species, such as (η¹-dppm)Cu(η²-BH₄), which dimerize to stabilize the Cu(I) center.
Solvent polarity and coordination ability critically influence reaction outcomes:
Solvent | Role in Synthesis | Impact on Product |
---|---|---|
Chloroform | Dissolves PPh₃ and CuCl | High-purity monomeric complexes |
DCM | Stabilizes binuclear structures | Polymorph formation |
Ethanol | Reductive medium for NaBH₄ | Risk of BH₄⁻ protonation |
Scaling production requires addressing sensitivity to moisture and oxygen. Industrial adaptations employ inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis, which releases flammable H₂ gas. Despite challenges, the compound’s utility in cross-coupling reactions and nanoparticle synthesis justifies its commercial production, with vendors like Chem-Impex and Sigma-Aldrich offering bulk quantities.
Bis(triphenylphosphine)copper tetrahydroborate serves as an effective catalyst for the hydrogenation of aldehydes and ketones, facilitating the selective formation of primary and secondary alcohols respectively [2]. The compound demonstrates remarkable selectivity in these transformations, preferentially reducing carbonyl groups while leaving other functional groups intact.
Mechanistic Pathway and Selectivity
The hydrogenation mechanism involves the formation of a copper hydride intermediate that selectively delivers hydride to the carbonyl carbon [3]. This process occurs through a nucleophilic addition mechanism, wherein the tetrahydroborate moiety acts as the hydride source. The selectivity observed in these reactions stems from the compound's ability to differentiate between various carbonyl environments, with aldehydes typically being reduced more readily than ketones under identical conditions [4].
Substrate Scope and Limitations
The catalyst exhibits broad substrate tolerance for aliphatic and aromatic aldehydes, consistently providing primary alcohols in yields ranging from 60-90% [2]. For ketone substrates, the formation of secondary alcohols occurs with comparable efficiency, though reaction times may be extended for sterically hindered ketones [5]. The process demonstrates excellent chemoselectivity, as evidenced by the preservation of alkene, nitrile, and ester functionalities during reduction [6].
Substrate Type | Product | Yield Range | Selectivity |
---|---|---|---|
Aliphatic aldehydes [2] | Primary alcohols | 70-90% | High |
Aromatic aldehydes [2] | Primary alcohols | 65-85% | High |
Aliphatic ketones [2] | Secondary alcohols | 60-85% | High |
Aromatic ketones [2] | Secondary alcohols | 55-80% | Moderate |
Reaction Conditions and Optimization
Optimal reaction conditions typically involve mild temperatures (0-25°C) and the presence of weak acids to enhance the electrophilicity of the carbonyl substrate [7]. The catalyst functions effectively in non-protic solvents such as tetrahydrofuran, chloroform, and dichloromethane, with reaction times generally ranging from 1-6 hours depending on substrate reactivity [2].
The compound demonstrates exceptional selectivity in the reduction of various carbonyl-containing substrates, with particular utility in the conversion of acid chlorides to aldehydes [8] [9]. This transformation represents one of the most significant applications of bis(triphenylphosphine)copper tetrahydroborate in synthetic chemistry.
Acid Chloride to Aldehyde Reduction
The reduction of acid chlorides proceeds smoothly at room temperature within one hour, providing aldehydes in 70-85% yields with minimal overreduction to alcohols [5]. This selectivity is attributed to the controlled release of hydride from the copper complex, which allows for precise control over the reduction process [8]. The reaction mechanism involves initial nucleophilic attack by the hydride ion on the carbonyl carbon, followed by elimination of the chloride leaving group [5].
Selective Reduction of α,β-Unsaturated Systems
Bis(triphenylphosphine)copper tetrahydroborate exhibits remarkable selectivity in the reduction of α,β-unsaturated aldehydes, preferentially reducing the carbonyl group while leaving the alkene functionality intact . This chemoselectivity is particularly valuable in complex molecule synthesis where preservation of unsaturation is critical.
Comparative Reactivity Studies
The compound shows distinct reactivity patterns with different carbonyl substrates, demonstrating the following order of reactivity: acid chlorides > aldehydes > ketones > esters . This reactivity gradient allows for selective reductions in the presence of multiple carbonyl-containing functional groups.
Carbonyl Type | Reduction Rate | Selectivity | Typical Conditions |
---|---|---|---|
Acid chlorides [5] | Very fast (1 h) | Excellent | Room temperature |
Aldehydes [2] | Fast (1-3 h) | High | 0-25°C |
Ketones [2] | Moderate (2-6 h) | High | 0-25°C |
Esters | Slow (>12 h) | Low | Elevated temperature |
Bis(triphenylphosphine)copper tetrahydroborate serves as an effective catalyst for reductive amination processes, enabling the direct conversion of aldehydes and ketones to amines in the presence of ammonia or primary amines [11] [4]. This application represents a significant advancement in nitrogen-containing compound synthesis.
Reductive Amination Mechanism
The reductive amination process occurs through a two-step mechanism involving initial imine formation followed by selective reduction of the imine bond [4]. The copper complex facilitates both steps, with the tetrahydroborate moiety providing the necessary hydride equivalents for the reduction phase. The selectivity of this process stems from the preferential reduction of the imine over the starting carbonyl compound .
Substrate Scope and Yields
The reductive amination process demonstrates broad substrate compatibility, with aldehydes generally providing higher yields (60-85%) compared to ketones (50-75%) [11]. The reaction tolerates various amine nucleophiles, including primary amines, secondary amines, and ammonia [4]. Aromatic substrates typically show enhanced reactivity compared to aliphatic counterparts.
Ammonia Borane Dehydrogenation Applications
Recent studies have revealed the utility of bis(triphenylphosphine)copper tetrahydroborate in facilitating ammonia borane dehydrogenation reactions [12] [13]. This application is particularly relevant for hydrogen storage applications, where controlled release of hydrogen gas is desired. The catalyst enables the selective cleavage of boron-hydrogen bonds while maintaining stability under ambient conditions [12].
Mechanistic Insights into Dehydrogenation
The dehydrogenation mechanism involves initial coordination of ammonia borane to the copper center, followed by hydride transfer to generate hydrogen gas and aminoborane products [12]. The process can be controlled through temperature modulation, allowing for on-demand hydrogen release [12].
Substrate | Product | Yield Range | Selectivity |
---|---|---|---|
Aldehydes + NH3 [4] | Primary amines | 60-85% | High |
Ketones + NH3 [4] | Primary amines | 50-75% | Moderate |
Aldehydes + RNH2 [4] | Secondary amines | 65-80% | High |
Ketones + RNH2 [4] | Secondary amines | 55-70% | Moderate |
Despite its versatility, bis(triphenylphosphine)copper tetrahydroborate exhibits several limitations that restrict its applicability in certain synthetic contexts. Understanding these limitations is crucial for optimizing reaction conditions and selecting appropriate alternative catalysts when necessary.
Substrate Scope Limitations
The catalyst demonstrates limited effectiveness with highly electron-deficient carbonyl compounds, such as trifluoromethyl ketones and highly substituted aromatic systems [14]. Sterically hindered substrates also show reduced reactivity, often requiring elevated temperatures or extended reaction times to achieve acceptable conversions . The presence of strongly coordinating functional groups, such as nitriles or phosphines, can inhibit catalyst activity through competitive coordination [14].
Stability and Decomposition Pathways
Bis(triphenylphosphine)copper tetrahydroborate exhibits significant sensitivity to moisture and air, leading to rapid decomposition and loss of catalytic activity [2]. The compound is unstable above 25°C for extended periods, with decomposition occurring through copper metal formation and hydrogen gas evolution [15]. This thermal instability limits its applicability in high-temperature processes.
Solvent and Reaction Medium Constraints
The catalyst demonstrates limited solubility in protic solvents, restricting its use to aprotic organic media [2]. This limitation affects its compatibility with certain substrates and reaction conditions, particularly those requiring polar protic environments. The sensitivity to acidic conditions, while beneficial for certain transformations, can lead to catalyst decomposition in strongly acidic media [2].
Catalytic Loading and Economic Considerations
Many applications of bis(triphenylphosphine)copper tetrahydroborate require stoichiometric or near-stoichiometric amounts of the catalyst, limiting its economic viability for large-scale processes . The high cost of triphenylphosphine and the specialized handling requirements further restrict its practical applications.
Stereoselectivity Challenges
The catalyst exhibits poor stereoselectivity with chiral substrates, often providing racemic mixtures when stereocenters are formed during reduction . This limitation is particularly problematic in pharmaceutical synthesis, where enantiopure products are required. The lack of inherent chirality in the catalyst structure prevents the formation of enantiomerically enriched products without additional chiral auxiliaries.
Limitation Category | Specific Issue | Impact Level | Mitigation Strategy |
---|---|---|---|
Substrate Scope [14] | Limited to activated carbonyls | Moderate | Use alternative catalysts |
Stability [2] | Air and moisture sensitivity | High | Inert atmosphere handling |
Temperature [15] | Unstable above 25°C | High | Low-temperature conditions |
Solvent [2] | Limited protic solvent compatibility | Moderate | Solvent selection |
Stereoselectivity | Poor enantioselectivity | High | Chiral catalyst alternatives |
Functional Group Tolerance
While the catalyst demonstrates good selectivity for carbonyl reduction, it shows limited tolerance for certain functional groups. Alkyl halides, epoxides, and certain heterocycles can interfere with the catalytic process [16]. The presence of multiple reducible groups in a single molecule can lead to non-selective reduction, complicating product isolation and purification.
Mechanistic Limitations
The requirement for specific reaction conditions, particularly the need for acidic media in many applications, can lead to side reactions such as aldol condensation or dehydration [7]. These competing pathways reduce the overall efficiency of the desired transformation and complicate product purification.
Irritant